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molecular formula C6H8N2O2 B8442053 alpha-Methoxymethylene-beta-formylaminopropionitrile

alpha-Methoxymethylene-beta-formylaminopropionitrile

Cat. No. B8442053
M. Wt: 140.14 g/mol
InChI Key: MALVKZOCFYZYBF-UHFFFAOYSA-N
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Patent
US03954756

Procedure details

The α-methoxymethylene-β-formylaminopropionitrile solution and the acetamidine solution are combined. The mixture is reacted at 25°C for 10 minutes. The reaction mixture is subjected to concentration at not higher than 40°C to give crystals. The produced crystals are washed with 50 parts by volume of ethanol, whereby 24.8 parts of 2-methyl-4-amino-5-formylaminomethylpyrimidine is obtained as crystals (Purity: 93 %). The ethanol washing is concentrated to give 16 parts of 2-methyl-4-amino-5-formylaminomethylpyrimidine as crystals (Purity: 47.5 %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]=[C:4]([CH2:7][NH:8][CH:9]=[O:10])[C:5]#[N:6].[C:11]([NH2:14])(=[NH:13])[CH3:12]>>[CH3:12][C:11]1[N:14]=[C:5]([NH2:6])[C:4]([CH2:7][NH:8][CH:9]=[O:10])=[CH:3][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C(C#N)CNC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted at 25°C for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is subjected to concentration at not higher than 40°C
CUSTOM
Type
CUSTOM
Details
to give crystals
WASH
Type
WASH
Details
The produced crystals are washed with 50 parts by volume of ethanol, whereby 24.8 parts of 2-methyl-4-amino-5-formylaminomethylpyrimidine
CUSTOM
Type
CUSTOM
Details
is obtained as crystals (Purity: 93 %)
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol washing is concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=NC=C(C(=N1)N)CNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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